molecular formula C17H17N7O B10875906 (4Z)-2-(1H-benzimidazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1H-benzimidazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10875906
M. Wt: 335.4 g/mol
InChI Key: XQACVNOZCJLQMX-UHFFFAOYSA-N
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Description

1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and pyrazole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining benzimidazole and pyrazole derivatives under acidic or basic conditions.

    Cyclization Reactions: Forming the heterocyclic rings through intramolecular reactions.

    Functional Group Modifications: Introducing specific functional groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

In medicinal chemistry, such compounds are investigated for their therapeutic potential. They may serve as lead compounds for drug development, targeting specific biological pathways.

Industry

In the industrial sector, these compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-Benzimidazole Derivatives: Compounds with similar benzimidazole structures.

    1H-Imidazole Derivatives: Compounds with similar imidazole structures.

    Pyrazole Derivatives: Compounds with similar pyrazole structures.

Uniqueness

The uniqueness of 1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE lies in its combination of multiple heterocyclic rings and functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C17H17N7O

Molecular Weight

335.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H17N7O/c1-11-13(9-18-7-6-12-8-19-10-20-12)16(25)24(23-11)17-21-14-4-2-3-5-15(14)22-17/h2-5,8-10,23H,6-7H2,1H3,(H,19,20)(H,21,22)

InChI Key

XQACVNOZCJLQMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C=NCCC4=CN=CN4

Origin of Product

United States

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